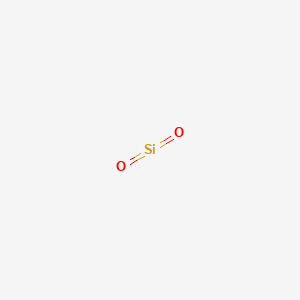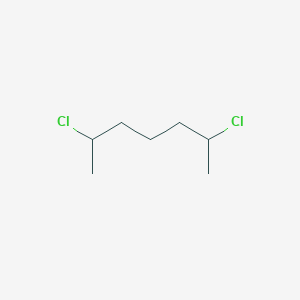
2,6-Dichloroheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloroheptane is a chemical compound that is widely used in scientific research due to its unique properties. It is a colorless liquid that is soluble in organic solvents and has a strong odor. The compound is also known as 1,4-dichloro-2-heptene or simply DCH and has the chemical formula of C7H14Cl2.
Wirkmechanismus
The mechanism of action of 2,6-Dichloroheptane is not fully understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to other molecules. This can lead to changes in the structure and function of the molecules, which can have a variety of effects.
Biochemische Und Physiologische Effekte
2,6-Dichloroheptane has been shown to have a variety of biochemical and physiological effects. It has been shown to be toxic to certain cell lines, particularly cancer cells. It has also been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,6-Dichloroheptane in lab experiments is its high reactivity. This allows it to be used in a variety of organic synthesis reactions. However, its toxicity can also be a limitation, as it can be harmful to researchers if not handled properly.
Zukünftige Richtungen
There are a number of potential future directions for research on 2,6-Dichloroheptane. One area of interest is its potential as an anticancer agent. Another area of interest is its use in the synthesis of new organic compounds with unique properties. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on different cell lines.
Synthesemethoden
2,6-Dichloroheptane is synthesized by reacting heptene with chlorine gas in the presence of a catalyst such as aluminum chloride or iron (III) chloride. The reaction takes place at room temperature and produces a mixture of isomers, with the 2,6-isomer being the most abundant.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloroheptane is used in a variety of scientific research applications. One of its primary uses is as a starting material for the synthesis of other organic compounds. It is also used as a reagent in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Eigenschaften
CAS-Nummer |
15880-12-3 |
|---|---|
Produktname |
2,6-Dichloroheptane |
Molekularformel |
C7H14Cl2 |
Molekulargewicht |
169.09 g/mol |
IUPAC-Name |
2,6-dichloroheptane |
InChI |
InChI=1S/C7H14Cl2/c1-6(8)4-3-5-7(2)9/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
OCZAASMLSBYXTR-UHFFFAOYSA-N |
SMILES |
CC(CCCC(C)Cl)Cl |
Kanonische SMILES |
CC(CCCC(C)Cl)Cl |
Synonyme |
2,6-Dichloroheptane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



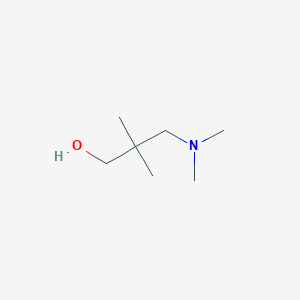
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B90999.png)
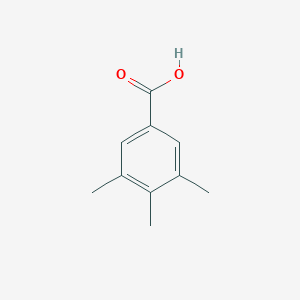
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B91005.png)
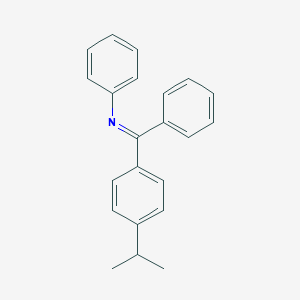
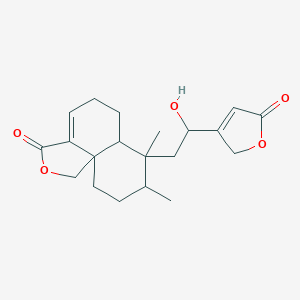
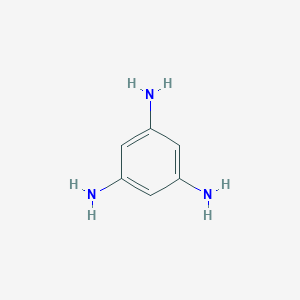
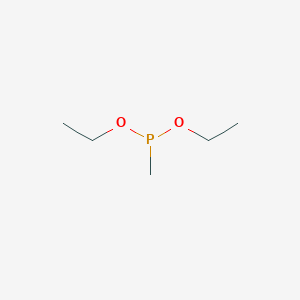
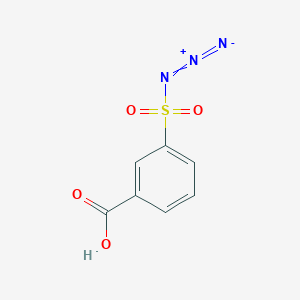
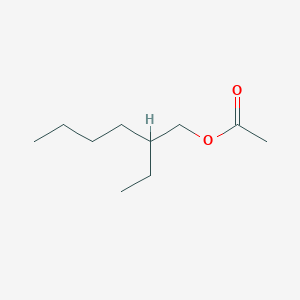
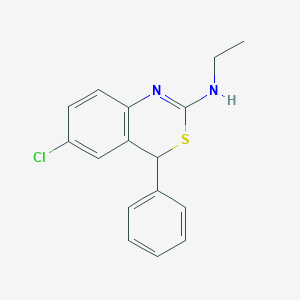
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-](/img/structure/B91017.png)
